molecular formula C17H14N2 B11867720 1-Benzyl-1,2-dihydroquinoline-3-carbonitrile CAS No. 85749-95-7

1-Benzyl-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B11867720
CAS No.: 85749-95-7
M. Wt: 246.31 g/mol
InChI Key: MFHVDCQTINEIRL-UHFFFAOYSA-N
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Description

1-Benzyl-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a benzyl group attached to the nitrogen atom and a cyano group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,2-dihydroquinoline-3-carbonitrile typically involves the condensation of an appropriate benzylamine with a quinoline derivative. One common method includes the reaction of benzylamine with 2-chloroquinoline-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Benzyl-1,2-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

    1,2-Dihydroquinoline-3-carbonitrile: Lacks the benzyl group but shares the quinoline core structure.

    1-Benzylquinoline-3-carbonitrile: Similar structure but without the dihydro modification.

    Quinoline-3-carbonitrile: The simplest form, without benzyl or dihydro modifications.

Uniqueness: 1-Benzyl-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of both the benzyl and cyano groups, which confer distinct chemical and biological properties.

Properties

CAS No.

85749-95-7

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

1-benzyl-2H-quinoline-3-carbonitrile

InChI

InChI=1S/C17H14N2/c18-11-15-10-16-8-4-5-9-17(16)19(13-15)12-14-6-2-1-3-7-14/h1-10H,12-13H2

InChI Key

MFHVDCQTINEIRL-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2N1CC3=CC=CC=C3)C#N

Origin of Product

United States

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